2-iodo-4-nitro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-4-nitro-1H-indole is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The compound features an indole core substituted with an iodine atom at the second position and a nitro group at the fourth position. This unique structure imparts distinct chemical and biological properties to the compound.
Mechanism of Action
Biochemical Pathways
They are important types of molecules and natural products and have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Pharmacokinetics
This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the indole derivative .
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-4-nitro-1H-indole typically involves the iodination of 4-nitroindole. One common method is the electrophilic aromatic substitution reaction, where 4-nitroindole is treated with iodine and an oxidizing agent such as silver sulfate or potassium iodate in an acidic medium. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-nitro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The indole core can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Substitution: Nucleophiles like thiols, amines, or alkoxides in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Various substituted indoles depending on the nucleophile used.
Reduction: 2-Iodo-4-amino-1H-indole.
Oxidation: Oxidized indole derivatives.
Scientific Research Applications
2-Iodo-4-nitro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-1H-indole: Lacks the nitro group, resulting in different chemical and biological properties.
4-Nitro-1H-indole: Lacks the iodine atom, affecting its reactivity and applications.
2-Bromo-4-nitro-1H-indole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity.
Uniqueness
2-Iodo-4-nitro-1H-indole is unique due to the presence of both iodine and nitro substituents on the indole core. This combination imparts distinct reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-iodo-4-nitro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-8-4-5-6(10-8)2-1-3-7(5)11(12)13/h1-4,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WREYKHIFQJRJMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)I)C(=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.